Hexadecyl ferulate Hexadecyl ferulate Hexadecyl ferulate is a hydroxycinnamic acid.
Hexadecyl ferulate is a natural product found in Euchresta horsfieldii, Hedysarum polybotrys, and Rubia tinctorum with data available.
Brand Name: Vulcanchem
CAS No.: 64190-80-3
VCID: VC18609786
InChI: InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+
SMILES:
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol

Hexadecyl ferulate

CAS No.: 64190-80-3

Cat. No.: VC18609786

Molecular Formula: C26H42O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Hexadecyl ferulate - 64190-80-3

Specification

CAS No. 64190-80-3
Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
IUPAC Name hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+
Standard InChI Key ZISDTRGMDDVTKY-CZIZESTLSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Canonical SMILES CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Hexadecyl ferulate (IUPAC name: hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) belongs to the coumaric acid derivatives, a subclass of hydroxycinnamic acids. Its molecular formula, C₂₆H₄₂O₄, corresponds to a molecular weight of 418.6 g/mol, with a monoisotopic mass of 418.308 g/mol . The compound’s structure comprises a ferulic acid backbone—a 4-hydroxy-3-methoxycinnamic acid—esterified with a hexadecyl chain, resulting in a lipophilic moiety critical for membrane interactions (Figure 1).

Table 1: Key Identifiers of Hexadecyl Ferulate

PropertyValueSource
CAS Registry Number158306-36-6
ChEMBL IDCHEMBL4060370
InChI KeyZISDTRGMDDVTKY-CZIZESTLSA-N
SMILESCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Stereochemical and Conformational Features

The (E)-configuration of the propenoate double bond is a defining stereochemical feature, as evidenced by the InChI identifier’s “/C=C/” notation . Conformational flexibility is limited due to the extended alkyl chain and planar aromatic ring, with PubChem noting that 3D conformer generation is disallowed owing to excessive flexibility .

Natural Occurrence and Biosynthetic Context

Phylogenetic Distribution

Hexadecyl ferulate has been detected in multiple plant taxa, though quantification remains unreported. Key sources include:

Table 2: Documented Natural Sources of Hexadecyl Ferulate

Plant SpeciesCommon NameTissueDetection MethodReference
Ipomoea batatasSweet potatoRootChromatography
Solanum tuberosumPotatoTuberMS/MS
Euchresta horsfieldii-LeafNMR
Hedysarum polybotrysSweetvetchRootLC-MS

Biosynthetic Pathway

As a ferulic acid ester, hexadecyl ferulate likely originates from the phenylpropanoid pathway. Ferulic acid synthesis begins with phenylalanine, which undergoes deamination, hydroxylation, and methylation to yield feruloyl-CoA. Subsequent esterification with hexadecanol via acyltransferases produces the final compound. This pathway aligns with mechanisms observed in other plant hydroxycinnamate esters .

Physicochemical and Computational Properties

Solubility and Partitioning

With an XLogP3 value of 9.6, hexadecyl ferulate exhibits extreme lipophilicity, predicting preferential partitioning into lipid membranes and organic solvents . Aqueous solubility is negligible, necessitating solubilization agents for in vitro studies.

Hydrogen Bonding and Rotational Capacity

The molecule possesses 1 hydrogen bond donor (phenolic -OH) and 4 acceptors (ester carbonyl, methoxy, and hydroxyl groups) . Its 19 rotatable bonds—primarily in the hexadecyl chain—suggest significant conformational variability, though steric hindrance may restrict motion near the aromatic core .

Table 3: Computed Physicochemical Parameters

ParameterValueMethod
Molecular Weight418.6 g/molPubChem 2.2
Topological Polar Surface66.8 ŲCactvs 3.4.8.18
Heavy Atom Count30PubChem 2.2

Research Gaps and Future Directions

Despite structural elucidation, critical unknowns persist:

  • Pharmacokinetics: Absorption, metabolism, and excretion profiles remain unstudied.

  • Bioactivity Screens: No data exist on antimicrobial, anticancer, or anti-inflammatory effects.

  • Synthetic Routes: Chemical synthesis protocols are unreported, hindering large-scale production.

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